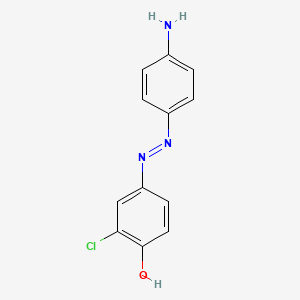
(E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol: 4-[(E)-(4-aminophenyl)diazenyl]phenol , is a chemical compound with the molecular formula C12H10N2OCl. It features an azo group (N=N) and a chlorophenol moiety. The compound’s structure is characterized by the presence of a diazo linkage (N=N) between the amino group and the phenolic ring.
Méthodes De Préparation
Synthetic Routes:
The synthesis of this compound involves diazotization of 4-aminophenol followed by coupling with 2-chlorophenol. The reaction proceeds as follows:
-
Diazotization
- 4-Aminophenol reacts with sodium nitrite (NaNO2) in acidic conditions to form the diazonium salt.
- The diazonium salt is highly reactive and can couple with various aromatic compounds.
-
Coupling Reaction
- The diazonium salt is then coupled with 2-chlorophenol (o-chlorophenol) under alkaline conditions.
- The coupling reaction forms the target compound, (E)-4-((4-aminophenyl)diazenyl)-2-chlorophenol.
Industrial Production:
Industrial production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Reduction: Reduction of the diazo group to an amino group is possible.
Common Reagents and Conditions:
Diazotization: NaNO, HCl, low temperature.
Coupling: Alkaline conditions (NaOH), temperature control.
Major Products:
The major product is the target compound itself, (E)-4-((4-aminophenyl)diazenyl)-2-chlorophenol.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: Used as a model compound for studying diazo coupling reactions.
Biology: Investigated for potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Used as a dye intermediate and in colorants.
Mécanisme D'action
The exact mechanism of action is context-dependent, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate specific targets and pathways.
Comparaison Avec Des Composés Similaires
While (E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol is unique due to its specific substitution pattern and diazo linkage, similar compounds include:
4-Aminophenol: Lacks the diazo group.
4-Chlorophenol: Lacks the azo linkage.
Propriétés
Numéro CAS |
669092-47-1 |
|---|---|
Formule moléculaire |
C12H10ClN3O |
Poids moléculaire |
247.68 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)diazenyl]-2-chlorophenol |
InChI |
InChI=1S/C12H10ClN3O/c13-11-7-10(5-6-12(11)17)16-15-9-3-1-8(14)2-4-9/h1-7,17H,14H2 |
Clé InChI |
YEYYEANBVVPSRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)



![2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)


![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)



![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)


